Product packaging for Ethyl 3-amino-3-(3-bromophenyl)propanoate(Cat. No.:CAS No. 275826-31-8)

Ethyl 3-amino-3-(3-bromophenyl)propanoate

Cat. No.: B3256736
CAS No.: 275826-31-8
M. Wt: 272.14 g/mol
InChI Key: RRMGYEHLTFAKGC-UHFFFAOYSA-N
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Description

Significance of Beta-Amino Esters as Versatile Chirons and Synthetic Intermediates

Beta-amino esters are a critically important class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of more complex molecules. taylorandfrancis.commdpi.com Their structural motif, characterized by an amino group on the carbon atom beta to the ester carbonyl group, is a key feature in numerous natural products, pharmaceuticals, and peptidomimetics. nih.govnih.gov They are considered versatile chiral synthons, or "chirons," which are enantiomerically pure compounds used to introduce a specific stereocenter into a target molecule. acs.org The ability to synthesize β-amino esters in a highly enantioselective manner has been a major focus of modern synthetic chemistry. rsc.org

These compounds are precursors to β-amino acids, which are integral components of bioactive peptides and small-molecule drugs, including anticancer agents like Taxol. mdpi.com Furthermore, the β-amino ester framework is used in the development of covalent adaptable networks and other advanced polymer materials due to its capacity for dynamic covalent exchange. nih.govrug.nl The development of catalytic asymmetric methods, such as Mannich reactions, conjugate additions, and hydrogenations, has provided efficient routes to optically active β-amino esters, solidifying their role as indispensable intermediates in medicinal and materials chemistry. rsc.orgdocumentsdelivered.comorganic-chemistry.org

Positional Isomerism of Bromine on the Phenyl Ring and its Chemical Significance

The position of a substituent on an aromatic ring profoundly influences the molecule's reactivity and electronic properties. In Ethyl 3-amino-3-(3-bromophenyl)propanoate, the bromine atom is located at the meta- (or 3-) position of the phenyl ring. Halogens like bromine exert two opposing electronic effects: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and electron-donating through the resonance effect (due to their lone pairs of electrons). youtube.comlibretexts.org

The presence of bromine at the meta-position in this compound is significant for several reasons. Firstly, it sterically and electronically influences the adjacent benzylic stereocenter. Secondly, it deactivates the ring towards further electrophilic substitution. Thirdly, and most importantly in a synthetic context, the bromine atom serves as a key functional handle. It can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows the 3-bromophenyl group to be modified post-synthesis, enabling the creation of a diverse library of complex molecular architectures from a single precursor.

Historical and Current Research Landscape of Phenyl-Substituted Beta-Amino Propanoates

The synthesis of β-phenylalanine and its derivatives has been a topic of sustained interest for decades, driven by their biological significance. mdpi.comnih.gov Early synthetic methods often involved multi-step sequences with harsh conditions and produced racemic mixtures, requiring challenging resolutions to isolate single enantiomers.

The modern era of synthesis has focused on developing more efficient and stereoselective methods. nih.gov Catalytic asymmetric synthesis has emerged as the dominant approach, with several key strategies being refined:

The Mannich Reaction: This is a three-component reaction that brings together an aldehyde, an amine, and a carbonyl compound. Catalytic, asymmetric versions using chiral catalysts provide highly enantioselective routes to β-amino esters. organic-chemistry.org

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters (enoyl systems) is a direct method for creating the β-amino ester skeleton. organic-chemistry.org Chiral catalysts can control the stereochemical outcome of this addition.

Hydrogenation of Enamines: Asymmetric hydrogenation of enamines, which are unsaturated amine derivatives, using chiral transition metal catalysts is another powerful tool for accessing chiral β-amino esters. documentsdelivered.com

Biocatalysis: The use of enzymes, such as lipases or phenylalanine ammonia-lyase (PAL), offers an environmentally friendly and highly selective alternative for producing enantiomerically pure β-phenylalanine derivatives. mdpi.comnih.govresearchgate.net Enzymes can perform kinetic resolutions of racemic esters or catalyze the direct amination of cinnamic acid derivatives. nih.gov

Current research continues to push for methods that are more sustainable, atom-economical, and applicable to a wider range of substrates, including those with diverse electronic and steric properties. nih.govnih.gov

Academic Research Trajectories and Future Prospects for the Compound

The future research utility of this compound lies primarily in its role as a versatile synthetic intermediate. The combination of a chiral β-amino ester core and a synthetically tractable bromophenyl group makes it a valuable starting material for drug discovery and materials science.

Key future prospects include:

Medicinal Chemistry: The compound is an ideal scaffold for the synthesis of novel therapeutic agents. Researchers can use the bromine atom as a point of diversification, employing cross-coupling reactions to attach a wide variety of other molecular fragments. This allows for the rapid generation of libraries of complex molecules to be screened for biological activity, such as antimicrobial or anticancer properties. mdpi.comnih.gov The β-amino acid backbone is a well-established pharmacophore, and modifying the aryl portion is a proven strategy for tuning activity and properties.

Asymmetric Catalysis: The compound itself can serve as a precursor for new chiral ligands. The amine functionality can be incorporated into more complex structures designed to coordinate with metals, potentially leading to new catalysts for asymmetric synthesis.

Materials Science: Poly(β-amino esters) are a class of biodegradable and pH-responsive polymers with significant biomedical applications, such as in drug and gene delivery. nih.govrug.nl Functionalized monomers like this compound could be incorporated into these polymers to introduce new properties or to allow for post-polymerization modification via the bromo-substituent.

In essence, this compound is not typically an end-product but rather a strategic starting point. Its value is in its potential for elaboration, and future research will likely focus on exploiting its dual functionality to build more complex and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B3256736 Ethyl 3-amino-3-(3-bromophenyl)propanoate CAS No. 275826-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMGYEHLTFAKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283553
Record name Ethyl β-amino-3-bromobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275826-31-8
Record name Ethyl β-amino-3-bromobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl β-amino-3-bromobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 Amino 3 3 Bromophenyl Propanoate and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Pathways

The creation of a single, desired stereoisomer of Ethyl 3-amino-3-(3-bromophenyl)propanoate requires precise control over the formation of the chiral center at the β-carbon. This is achieved through various asymmetric synthesis strategies, including catalytic methods that use small amounts of a chiral molecule to direct the reaction, as well as stoichiometric approaches employing recoverable chiral auxiliaries.

Asymmetric Catalysis in C-C Bond Formation (e.g., Mannich-type reactions, hydroamination)

Asymmetric catalysis represents a highly efficient approach for synthesizing enantiomerically enriched compounds. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a cornerstone for the synthesis of β-amino carbonyl compounds. nih.gov In its asymmetric variant, a chiral catalyst, often an organocatalyst like a proline derivative or a cinchona alkaloid, orchestrates the bond-forming steps to favor one enantiomer. acs.orgmdpi.com

For the synthesis of this compound, an asymmetric Mannich-type reaction would typically involve 3-bromobenzaldehyde (B42254), a suitable amine (like p-methoxyaniline, which can be later removed), and a ketene (B1206846) silyl (B83357) acetal (B89532) or an ester enolate derived from ethyl acetate. The chiral catalyst forms a transient chiral imine or enamine, which then reacts with the other component under stereochemical control. Research has shown that chiral squaramide cinchona alkaloid catalysts can effectively promote Mannich reactions to produce β-amino acid derivatives with high enantioselectivities (up to 99% ee). mdpi.com

Hydroamination, the addition of an N-H bond across a C-C multiple bond, offers another catalytic route. While less common for this specific target, the related aza-Michael reaction, which is the conjugate addition of an amine to an α,β-unsaturated ester like ethyl cinnamate, can be rendered asymmetric using chiral catalysts.

Catalytic System Reaction Type Substrates Key Features Reported Selectivity
(S)-Proline & Chiral DiolAsymmetric three-component MannichArylaldehyde, Arylamine, Cyclic KetoneMechanochemical activation accelerates the reaction and enhances enantioselectivity, even with unreactive arylamines.Good to high ee (up to 99%)
Squaramide Cinchona AlkaloidEnantioselective MannichImines, Ester EnolatesBifunctional catalyst activates both the imine and the enolate through hydrogen bonding, leading to high stereocontrol.Moderate to excellent ee (41-99%) mdpi.com
Chiral Phosphoric AcidAsymmetric MannichSchiff bases, Indol-3-onesCreates complex heterocyclic structures with high stereocontrol. nih.govGood yields and high enantioselectivities nih.gov
Designed Amino Acid (e.g., RR5M3PC)Direct Asymmetric anti-MannichAldehydes, N-PMP-protected α-imino estersSpecifically designed organocatalyst to favor the anti-diastereomer with exceptional control. acs.orgExcellent dr (94:6 – 98:2) and ee (>97 – >99%) acs.org

Chiral Auxiliary-Mediated Strategies for Diastereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a reaction diastereoselectively. acs.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This strategy is highly reliable and predictable.

For synthesizing a chiral version of this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a propionate (B1217596) moiety. wikipedia.orgacs.org For example, an α,β-unsaturated amide can be formed between acrylic acid and (S,S)-(+)-pseudoephedrine. The subsequent conjugate addition of a nitrogen nucleophile (an aza-Michael reaction) is directed by the bulky auxiliary, leading to the formation of one diastereomer preferentially. nih.govacs.org The resulting β-amino amide adduct can then be converted to the target ethyl ester, and the pseudoephedrine auxiliary can be removed for reuse. nih.gov

Another powerful auxiliary is N-tert-butanesulfinamide, introduced by Ellman. osi.lv Condensation of tert-butanesulfinamide with 3-bromobenzaldehyde generates a chiral N-sulfinylimine. The addition of an ester enolate to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino ester. osi.lvacs.org

Chiral Auxiliary Reaction Type Key Intermediate Advantages Reported Diastereoselectivity
Evans Oxazolidinone wikipedia.orgnih.govAldol reaction, AlkylationN-acyloxazolidinoneHigh stereocontrol, predictable stereochemistry, well-established methods for removal. researchgate.netOften >95:5 dr
(S,S)-(+)-Pseudoephedrine nih.govAza-Michael Reactionα,β-Unsaturated amideInexpensive, effective 1,5-asymmetric induction, product can be converted to various derivatives. acs.orgGood to excellent dr acs.org
N-tert-Butanesulfinamide osi.lvAddition to IminesN-sulfinylimineBroad substrate scope, stable intermediates, facile removal of the auxiliary under mild conditions.Generally >6:1 dr acs.org
(R)-BINOLAlkylationChiral glycine (B1666218) derivativeAxially chiral auxiliary effective for synthesizing uncommon amino acids.69% to 86% de wikipedia.org

Chemoenzymatic and Biocatalytic Approaches (e.g., bioreduction of keto-esters)

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of chiral this compound, two main enzymatic strategies are particularly relevant: the asymmetric reduction of a β-keto ester precursor and the asymmetric amination of the same precursor using transaminases.

The precursor, ethyl 3-(3-bromophenyl)-3-oxopropanoate, can be synthesized via chemical methods. This β-keto ester can then be subjected to stereoselective bioreduction using a ketoreductase (KRED) enzyme. These enzymes, often sourced from microorganisms like Pichia or Chryseobacterium, can reduce the ketone to a chiral hydroxyl group with exceptionally high enantiomeric excess (>99% ee). nih.govmdpi.com The resulting ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can then be converted to the amine via conventional chemical steps (e.g., Mitsunobu reaction or activation and substitution).

Alternatively, ω-transaminase (ω-TA) enzymes can directly convert the ketone of ethyl 3-(3-bromophenyl)-3-oxopropanoate into a chiral amine. asm.org Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. google.com By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the target β-amino ester can be produced directly with very high optical purity. rsc.orgnih.gov A third approach is the kinetic resolution of the racemic amino ester using a lipase (B570770), which selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com

Enzyme Class Reaction Substrate Key Advantage Reported Selectivity
Ketoreductase (KRED)Asymmetric ReductionEthyl 3-(3-bromophenyl)-3-oxopropanoate Produces chiral β-hydroxy ester precursor with extremely high ee. nih.govOften >99% ee nih.gov
ω-Transaminase (ω-TA)Asymmetric Reductive AminationEthyl 3-(3-bromophenyl)-3-oxopropanoate Direct conversion of ketone to chiral amine in a single step. google.comHigh conversion and ee (>94%) acs.orgrsc.org
Lipase (e.g., from Burkholderia cepacia)Enantioselective Hydrolysis (Kinetic Resolution)Racemic this compoundHigh enantioselectivity (E > 200), yielding both enantiomers in high purity. mdpi.com≥99% ee for both recovered ester and hydrolyzed acid mdpi.com

Multicomponent Reaction (MCR) Protocols for Efficient Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for building libraries of compounds for drug discovery.

One-Pot Condensation Reactions

The synthesis of this compound can be streamlined using one-pot condensation protocols. A classic example that can be adapted for this target is the Biginelli reaction or a related Mannich-type MCR. nih.gov In a typical setup, 3-bromobenzaldehyde, an amine source (such as urea (B33335) or an aniline (B41778) derivative), and an ethyl acetoacetate (B1235776) equivalent would be combined in a single pot. nih.gov

A documented non-chiral, one-pot synthesis of a related compound, ethyl 3-(3-aminophenyl)propanoate, employs a tandem Knoevenagel condensation/reduction sequence. nih.gov This involves the reaction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction. While this specific example leads to a different final product, the principle of combining multiple transformations in a single pot demonstrates the efficiency of such protocols. Micelle-promoted three-component Mannich-type reactions in water have also been shown to be effective for generating 3-amino alkylated structures in high yields. acs.org

Catalyst Systems in MCRs (e.g., Brønsted acids, organocatalysts)

The success of a multicomponent reaction often hinges on the choice of catalyst, which can influence reaction rate, yield, and in asymmetric versions, stereoselectivity. Both Brønsted acids and organocatalysts are widely used in MCRs for the synthesis of β-amino esters.

Brønsted acids, such as trifluoromethanesulfonic acid or p-toluenesulfonic acid, are effective catalysts for MCRs like the Biginelli reaction. researchgate.netgoogle.com They function by activating the aldehyde carbonyl group towards nucleophilic attack and promoting the necessary dehydration steps in the reaction cascade. For instance, a patented method for a related compound uses trifluoromethanesulfonic acid to catalyze the reaction between an amine and ethyl acrylate (B77674), achieving a high yield of 85%. google.com

Organocatalysts, particularly those capable of forming iminium or enamine intermediates, are crucial for asymmetric MCRs. As mentioned in section 2.1.1, chiral primary and secondary amines (like proline) and bifunctional catalysts (like thioureas or squaramides derived from cinchona alkaloids) are highly effective. mdpi.com These catalysts orchestrate the entire reaction sequence within a chiral environment, enabling the construction of the final product with high enantiopurity directly from simple, achiral precursors.

Catalyst Type Example Role in MCR Reaction Conditions
Brønsted AcidTrifluoromethanesulfonic acid google.comActivates aldehyde and ester components; promotes condensation/dehydration.Typically heated in a solvent like ethanol (B145695). google.com
Lewis Acid / Reducing AgentStannous chloride (SnCl₂) nih.govActs as a Lewis acid to enable esterification while also reducing a nitro group.Tandem reduction/esterification in ethanol. nih.gov
Chiral Organocatalyst(S)-Proline and derivatives acs.orgForms chiral iminium/enamine intermediates, inducing stereoselectivity.Often mild conditions, may involve mechanochemical activation.
Bifunctional OrganocatalystCinchona alkaloid squaramide mdpi.comActivates both nucleophile and electrophile via non-covalent interactions (H-bonding).Typically room temperature in organic solvents.

Functional Group Interconversions and Regioselective Synthesis

The strategic manipulation of functional groups is central to the synthesis of complex molecules. For this compound, key transformations include the formation of the amino group from a nitro precursor and the creation of the ethyl ester moiety.

A common and effective strategy for introducing the amino group onto the phenyl ring involves the reduction of a corresponding nitro-substituted intermediate. A notable synthetic pathway begins with a precursor like 3-nitrobenzaldehyde. This can be transformed into an intermediate such as 3-(3-nitrophenyl)propanoic acid. The subsequent reduction of the nitro group is a critical step.

Table 1: Selected Methods for Nitro Group Reduction

Precursor TypeReagent(s)SolventKey FeaturesCitation
Aromatic Nitro AcidStannous chloride (SnCl₂)EthanolSimultaneous reduction and esterification. nih.gov
Aromatic Nitro CompoundSodium dithionite (B78146) / NaOHEthanolEffective for specific heterocyclic systems. ijrar.org
Unsaturated Nitro CompoundPalladium on carbon (Pd/C), H₂Methylene (B1212753) ChlorideUsed for reduction of double bonds and nitro groups. google.com

The formation of the ethyl ester group is typically achieved through the esterification of the corresponding carboxylic acid, 3-amino-3-(3-bromophenyl)propanoic acid. nih.gov A classic approach is the Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govresearchgate.net The reaction equilibrium is driven towards the product side by using a large excess of the alcohol.

An innovative and efficient approach combines the reduction of the nitro group and esterification into a single step. When using stannous chloride as the reducing agent in an ethanol solvent, it also functions as a Lewis acid. nih.gov This Lewis acidity activates the carboxylic acid group towards nucleophilic attack by ethanol, thereby catalyzing the esterification process concurrently with the nitro group reduction. nih.gov This tandem reaction simplifies the synthetic procedure, reduces the number of steps, and minimizes waste.

Transesterification, while less common for preparing simple alkyl esters from the parent acid, is a viable method if starting from a different ester, for example, a methyl ester. This process would involve reacting the methyl ester with ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester.

Table 2: Esterification Approaches

Starting MaterialReagent(s)CatalystDescriptionCitation
3-(3-Nitrophenyl)propanoic acidEthanolStannous chloride (SnCl₂)Tandem nitro reduction and esterification. nih.gov
Carboxylic AcidEthanolSulfuric Acid (H₂SO₄)Classical Fischer esterification. nih.govresearchgate.net
Carboxylic AcidThionyl chloride, EthanolN/AFormation of an acyl chloride intermediate followed by reaction with ethanol. scielo.br

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more environmentally benign and sustainable processes. This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

The development of solvent-free reactions is a key goal of green chemistry, as it eliminates solvent waste and simplifies product purification. For the synthesis of β-amino esters, Michael addition reactions can be performed under solvent-free conditions. organic-chemistry.org One approach involves the conjugate addition of amines to α,β-unsaturated esters mediated by solid lithium perchlorate (B79767) at room temperature. organic-chemistry.org Another method utilizes microwave irradiation, often with a solid support like K-10 or KSF clay, to facilitate the reaction between α-amino esters and 1,3-dicarbonyl compounds without any solvent, significantly reducing reaction times. scielo.br Solid superacid catalysts, such as sulfated zirconia, have also been shown to effectively catalyze the condensation of β-dicarbonyl compounds with amines under solvent-free conditions. researchgate.net

The use of water as a reaction medium is another cornerstone of green chemistry. Ceric ammonium (B1175870) nitrate (B79036) has been reported to catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, producing β-amino carbonyl compounds in very good yields under mild conditions. organic-chemistry.org Enzymes, such as lipases, can also function effectively in aqueous buffer systems to catalyze the formation of β-amino acids. mdpi.com

The use of reusable and sustainable catalysts is crucial for developing economically and environmentally viable synthetic processes. In the context of β-amino ester synthesis, several innovative catalytic systems have been developed.

Heterogeneous Catalysts: Cellulose-supported copper(0) has been employed as an efficient and reusable catalyst for aza-Michael reactions. This catalyst can be recovered after the reaction and reused for several cycles with consistent activity. organic-chemistry.org Similarly, sulfated zirconia can be used as a solid acid catalyst that is easily separated from the reaction mixture and can be reused, although some decrease in activity may be observed after multiple cycles. researchgate.net

Biocatalysts: Enzymes represent a highly sustainable class of catalysts. Lipases, for example, are increasingly used in organic synthesis due to their high specificity and ability to operate under mild conditions. mdpi.com Lipase TL IM from Thermomyces lanuginosus has been successfully used to catalyze the Michael addition of aromatic amines to acrylates to form β-amino acid esters. mdpi.com This enzymatic process can be adapted for continuous-flow microreactors, offering excellent control and efficiency. mdpi.com Lipases like Candida antarctica lipase B (CAL-B) are also used for the kinetic resolution of racemic β-amino esters through hydrolysis, providing access to enantiomerically pure compounds. mdpi.com

Table 3: Green Catalytic Systems for β-Amino Ester Synthesis

CatalystReaction TypeMediumKey AdvantagesCitation
Cellulose-supported Copper(0)Aza-Michael AdditionNot specifiedReusable, excellent yields. organic-chemistry.org
Sulfated ZirconiaCondensationSolvent-freeReusable solid superacid, mild conditions. researchgate.net
Lipase TL IMMichael AdditionMethanol (B129727)Biocatalyst, mild conditions, suitable for flow chemistry. mdpi.com
Ceric Ammonium NitrateAza-Michael AdditionWaterAqueous medium, simple procedure. organic-chemistry.org

Chemical Reactivity and Mechanistic Transformations of Ethyl 3 Amino 3 3 Bromophenyl Propanoate

Reactivity of the Amino Group

The primary amino group in Ethyl 3-amino-3-(3-bromophenyl)propanoate is a key site for nucleophilic reactions, enabling the introduction of a wide range of substituents and the formation of new chemical bonds.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, leads to the formation of N-acyl derivatives. For instance, the reaction with acetyl chloride would yield Ethyl 3-acetamido-3-(3-bromophenyl)propanoate. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct.

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often challenging to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is a more commonly employed and controlled strategy.

While specific research detailing these reactions on this compound is not extensively documented in publicly available literature, the principles are fundamental in organic chemistry.

Formation of Amides and Urea (B33335) Derivatives

The amino group serves as a nucleophile in amide bond formation, a cornerstone reaction in medicinal chemistry. Coupling with a carboxylic acid, typically activated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), results in the corresponding amide.

The formation of urea derivatives can be accomplished by reacting the amine with an isocyanate. The lone pair of the nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage. For example, reaction with phenyl isocyanate would produce Ethyl 3-(3-bromophenyl)-3-(3-phenylureido)propanoate.

Below is a representative table for the formation of amide derivatives from related amino esters, illustrating the general conditions that would be applicable.

Starting MaterialReagentCoupling Agent/BaseSolventProduct
Ethyl 3-amino-3-phenylpropanoateBenzoic AcidEDC, HOBtDichloromethane (DCM)Ethyl 3-benzamido-3-phenylpropanoate
This compoundCarboxylic Acid (R-COOH)e.g., DCC, EDCe.g., DCM, DMFEthyl 3-amido-3-(3-bromophenyl)propanoate

Note: The second entry is a generalized representation for the target compound, as specific examples are not detailed in the searched literature.

Nucleophilic Addition Reactions

The amino group can participate in nucleophilic addition reactions, most notably the aza-Michael addition. In a reaction with an α,β-unsaturated carbonyl compound, the amine can add to the β-carbon. For instance, reacting this compound with a compound like methyl acrylate (B77674) would result in the formation of a new carbon-nitrogen bond. A patent describing the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, utilizes a similar nucleophilic addition mechanism. google.com

Transformations Involving the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids and different esters.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(3-bromophenyl)propanoic acid, under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium is driven towards the products by using a large excess of water.

Base-mediated hydrolysis (saponification) : This is an irreversible process where the ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. chemguide.co.uk This method is generally preferred for its irreversibility and cleaner reaction profile.

ReactionReagentsConditionsProduct
Acid HydrolysisDilute H₂SO₄ or HClHeat (reflux)3-Amino-3-(3-bromophenyl)propanoic Acid
Base Hydrolysis1. NaOH or KOH (aq) 2. H₃O⁺ workup1. Heat (reflux) 2. Acidification3-Amino-3-(3-bromophenyl)propanoic Acid

Transesterification for Derivative Synthesis

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound and ethanol (B145695).

The general mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester. The efficiency of the reaction can be increased by using a large excess of the new alcohol or by removing the ethanol as it is formed to shift the equilibrium towards the product. Studies on the methanolysis of N-acetyl amino acid ethyl esters have shown this transformation to be effective. nih.gov

Starting EsterAlcoholCatalystProduct
This compoundMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound
This compoundBenzyl AlcoholAcid or BaseBenzyl 3-amino-3-(3-bromophenyl)propanoate

Table of Mentioned Chemical Compounds

Chemical Name
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
3-amino-3-(3-bromophenyl)propanoic acid
Acetyl chloride
Benzyl 3-amino-3-(3-bromophenyl)propanoate
Dicyclohexylcarbodiimide (DCC)
Ethyl 3-acetamido-3-(3-bromophenyl)propanoate
This compound
Ethyl 3-(3-bromophenyl)-3-(3-phenylureido)propanoate
Ethyl 3-(pyridin-2-ylamino) propanoate
Mthis compound
Methyl acrylate
Phenyl isocyanate
Pyridine
Triethylamine

Reactivity of the Aryl Bromide Group

The bromine atom attached to the phenyl ring is a key functional handle for introducing molecular complexity. While relatively inert under standard conditions, it readily participates in metal-catalyzed cross-coupling reactions and can undergo nucleophilic substitution under specific, often forcing, conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of the title compound is an excellent substrate for these transformations. libretexts.org These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org The presence of the amino and ester groups on the propanoate side chain generally does not interfere with these coupling reactions, although the choice of ligand and base can be crucial to avoid side reactions or catalyst deactivation. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. organic-chemistry.org It is widely used to synthesize biaryl compounds. For this compound, a Suzuki coupling would replace the bromine atom with a variety of aryl or vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The base is required to activate the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds, with a notable preference for trans selectivity in the product. organic-chemistry.org A variety of palladium sources and phosphine (B1218219) ligands can be employed to achieve high yields. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is characteristically co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.orglibretexts.org

The table below summarizes typical conditions for these palladium-catalyzed reactions involving aryl bromides.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-MiyauraAr'-B(OH)₂ or Ar'-B(OR)₂Pd(PPh₃)₄, Pd(OAc)₂/Ligand (e.g., SPhos, RuPhos)Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF, Water
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Toluene
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂/CuIEt₃N, Diisopropylamine (iPr₂NH)THF, DMF, Toluene, Amine Solvent

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqnptel.ac.inyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. uomustansiriyah.edu.iqyoutube.com

In this compound, the bromo group is not activated by an appropriately positioned electron-withdrawing group. The aminoalkyl substituent has a weak electron-donating or -withdrawing inductive effect, which is insufficient to facilitate the standard SNAr addition-elimination mechanism under mild conditions. Therefore, direct displacement of the bromide by common nucleophiles is not typically observed.

For substitution to occur, specific and often harsh reaction conditions are required, which typically proceed via an alternative mechanism:

Elimination-Addition (Benzyne Mechanism): This mechanism can occur in the presence of an exceptionally strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, at high temperatures. nptel.ac.inpressbooks.pubyoutube.com The base abstracts a proton from a carbon atom adjacent to the one bearing the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. pressbooks.pubwikipedia.org The nucleophile then attacks either of the two carbons of the "triple" bond in the benzyne, followed by protonation, often yielding a mixture of regioisomers. pressbooks.pubyoutube.com

The table below outlines the general requirements for the two primary SNAr mechanisms.

MechanismSubstrate RequirementTypical ReagentsKey IntermediateApplicability to Title Compound
Addition-EliminationStrong electron-withdrawing group(s) ortho/para to leaving groupModerate to strong nucleophiles (e.g., -OCH₃, -NH₂)Meisenheimer Complex (Resonance-stabilized carbanion)Not favored
Elimination-AdditionNo specific electronic activation required, but needs an ortho-protonVery strong bases (e.g., NaNH₂, KNH₂)BenzynePlausible under harsh conditions

Cyclization Reactions for Heterocyclic Ring Formation

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ester carbonyl, makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic structures.

The most direct cyclization pathway for this molecule is an intramolecular aminolysis, where the primary amine attacks the carbonyl carbon of the ethyl ester. This reaction results in the formation of a lactam (a cyclic amide) and the elimination of ethanol. Given the 1,3-relationship between the amine and the ester, this cyclization would lead to the formation of a four-membered ring, specifically a β-lactam. nih.gov

The formation of β-lactams often requires activation of the carboxylic acid group (or in this case, the ester) or specific reaction conditions to overcome the entropic and enthalpic barriers associated with forming a strained four-membered ring. While direct thermal cyclization of amino esters can sometimes be effective, it often requires high temperatures. Alternatively, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be cyclized using standard peptide coupling agents or other dehydrating conditions.

Pyrroline derivatives, which are five-membered rings, are not directly accessible through simple intramolecular cyclization of this substrate. Their synthesis would necessitate a more complex, multi-step strategy, potentially involving reactions that engage the aryl ring or require significant modification of the propanoate side chain.

This compound can serve as a building block for more complex heterocycles like pyrazoles and isoxazoles through intermolecular reactions. These syntheses typically involve reacting the starting material with a suitable partner that provides the remaining atoms needed to construct the heterocyclic ring.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. A common synthetic route is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chim.it While the title compound is not a 1,3-dicarbonyl, its β-amino ester structure can be utilized. For instance, it can react with hydrazine derivatives under conditions that promote cyclization. A more general approach would involve reacting the amino group with a diketone or a diketone equivalent, such as an enaminone, to construct the pyrazole ring. nih.gov

Isoxazole (B147169) Synthesis: Isoxazoles are five-membered rings containing adjacent nitrogen and oxygen atoms. Their synthesis often involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. google.comcore.ac.uk To use this compound as a precursor, it would likely need to be transformed into a suitable intermediate. For example, the ester could be converted into a β-diketone derivative, which could then be condensed with hydroxylamine to form the isoxazole ring. google.com

The table below outlines plausible, though multi-step, synthetic strategies for these heterocycles.

Target HeterocyclePlausible Synthetic StrategyKey Reagents/Steps
PyrazoleCondensation of the amino group with a 1,3-dielectrophile.1. Reaction with a β-ketoester or diketene. 2. Cyclization of the resulting intermediate, possibly with hydrazine.
IsoxazoleConversion to a 1,3-dicarbonyl equivalent followed by cyclization.1. Claisen condensation of the ester with a ketone. 2. Reaction of the resulting β-diketone with hydroxylamine (NH₂OH).

Applications of Ethyl 3 Amino 3 3 Bromophenyl Propanoate in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, making the synthesis of chiral building blocks a critical area of research. Ethyl 3-amino-3-(3-bromophenyl)propanoate, as a β-aryl-substituted β-amino acid derivative, serves as an important scaffold in this context. Enantiomerically pure β-amino acids are crucial components in the synthesis of various pharmaceutical agents, including anticancer drugs like Taxol. nih.govlookchem.com

A primary method for obtaining chiral versions of this compound is through the kinetic resolution of its racemic form. Research has demonstrated that lipase-catalyzed hydrolysis is an effective strategy for resolving racemic β-amino carboxylic ester hydrochloride salts. nih.gov In a notable study, lipase (B570770) PSIM from Burkholderia cepasia was used to hydrolyze racemic ethyl 3-amino-3-arylpropanoates. nih.govresearchgate.net This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester (e.g., the (R)-enantiomer) and the hydrolyzed carboxylic acid (e.g., the (S)-enantiomer), both with high enantiomeric excess (≥99%). nih.govresearchgate.net

The general applicability of this enzymatic resolution is highlighted by its successful use for various aryl-substituted propanoates. The process typically involves synthesizing the racemic β-amino ester hydrochloride salt via a modified Rodionov reaction, followed by the lipase-catalyzed hydrolysis in an organic solvent like isopropyl ether (iPr₂O) with the addition of triethylamine (B128534) (Et₃N) and water. nih.gov This methodology provides a reliable pathway to access both (R)- and (S)-enantiomers of the 3-amino-3-(3-bromophenyl)propanoic acid backbone, which are invaluable for the stereoselective synthesis of complex molecular targets. The starting material for these syntheses is often 3-bromobenzaldehyde (B42254). psu.edunih.govdiva-portal.org

Precursor in Medicinal Chemistry for Drug Discovery Initiatives (excluding clinical trials)

The core structure of this compound makes it an attractive starting point for the synthesis of various compounds with potential therapeutic applications. The general class of 3-amino-3-arylpropanoate esters is recognized for its utility in medicinal chemistry research projects aimed at discovering novel drug candidates. csmres.co.uk

β-Amino acids and their ester derivatives are key structural motifs in the design of enzyme inhibitors. For instance, β-lactams, which are cyclic precursors to β-amino esters, have been identified as inhibitors of serine proteases such as thrombin. nih.gov The ring-opening of β-lactams provides access to β-amino esters, establishing a synthetic link between these compound classes and their potential as enzyme inhibitors.

Focal Adhesion Kinase (FAK) is another significant target in cancer therapy due to its role in cell survival and metastasis. nih.gov FAK's function is not solely dependent on its kinase activity but also on its role as a scaffolding protein that facilitates protein-protein interactions. nih.gov This has led to the development of FAK scaffold inhibitors, which disrupt these interactions. While specific research directly employing this compound for FAK inhibitor synthesis is not prominent, the general strategy of using aryl-substituted scaffolds to target the FAK-FAT (Focal Adhesion Targeting) domain is an active area of research. nih.gov The bromophenyl moiety of the title compound offers a handle for further chemical modification, such as cross-coupling reactions, to build more complex molecules designed to interact with protein-protein interfaces on enzymes like FAK.

The modulation of receptor-ligand interactions is a fundamental strategy in drug design. Molecules capable of antagonizing or agonizing these interactions can have profound effects on cellular signaling pathways. For example, antagonists of the αvβ6 integrin are being investigated for the treatment of fibrotic diseases. csmres.co.uk The general synthetic routes to such antagonists often start from substituted 3-amino-3-arylpropanoate esters, highlighting the importance of this class of compounds as foundational scaffolds. csmres.co.uk The aryl group and the amino functionality provide points for diversification, allowing chemists to systematically modify the structure to optimize binding affinity and selectivity for a given receptor.

Synthesis of Bioactive Heterocyclic Compounds and Scaffolds

One of the most well-documented applications for compounds like this compound is in the synthesis of bioactive heterocyclic systems, particularly dihydropyrimidinones (DHPMs). nih.govnih.govjmchemsci.com These scaffolds are of significant interest due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov

This compound can serve as a β-amino acid equivalent in multicomponent reactions (MCRs), such as the Biginelli reaction, to construct the dihydropyrimidinone core. nih.gov The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. By using a β-amino ester like the title compound, the reaction can be adapted to generate diverse DHPM derivatives. This approach is valued for its efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple precursors. jmchemsci.com

The reaction mechanism typically involves the acid-catalyzed formation of an iminium ion from the aldehyde and urea, which is then attacked by the enolate of the β-dicarbonyl compound. A final cyclization and dehydration afford the DHPM ring. The use of a β-amino ester provides an alternative pathway to a key intermediate, facilitating the synthesis of DHPMs with substitution patterns not accessible through the traditional route. The biological activity of the resulting DHPMs can be fine-tuned by the choice of substituents on the aryl ring of the starting β-amino ester.

Table 1: Examples of Bioactive Heterocyclic Scaffolds Derived from β-Amino Acid Precursors

Heterocyclic ScaffoldSynthetic MethodPotential Biological Activity
Dihydropyrimidinones (DHPMs)Biginelli-type Multicomponent ReactionAntibacterial, Antifungal, Anti-inflammatory, Anticancer
Dihydropyrimidin-4-onesCopper(I)-catalyzed cyclizationPrecursors to β- and β³-amino acid analogs

This table is generated based on data for the general class of β-amino esters and their application in synthesizing these heterocyclic systems. nih.govnih.govjmchemsci.comresearchgate.net

Application in Natural Product Synthesis and Analog Development

While β-amino acids are integral components of many natural products, including the side chain of the anticancer drug Taxol, specific examples detailing the use of this compound in the total synthesis of a natural product are not widely reported in the reviewed literature. lookchem.com However, its role as a chiral building block suggests its potential utility in the synthesis of natural product analogs, where systematic structural modifications are made to probe structure-activity relationships or improve pharmacological properties. The bromophenyl group is particularly useful in this regard, as it can be readily functionalized through various cross-coupling reactions to introduce new substituents.

Development of Novel Polymeric Materials (if applicable from research)

Research into the development of novel polymeric materials from this compound is not extensively documented in the available literature. However, the broader class of poly(β-amino ester)s is known for its applications in biomedical fields, particularly in drug and gene delivery. These polymers are often synthesized through the conjugate addition of amines to diacrylates. While this compound itself is a mono-functional amine in this context, its corresponding β-amino acid could potentially be incorporated into polymer backbones, or the ester could be modified to create a polymerizable monomer. Further research would be needed to explore these possibilities.

Spectroscopic and Structural Elucidation for Mechanistic Insights and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A full suite of NMR experiments provides a complete picture of the proton and carbon framework and the spatial relationships between atoms.

The structural analysis of Ethyl 3-amino-3-(3-bromophenyl)propanoate is achieved through a detailed examination of its ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) correlation experiments. While specific spectra for this exact compound are not publicly available, expected chemical shifts and coupling patterns can be predicted based on data from closely related analogs like ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate and other β-amino esters. rsc.orgrsc.orgmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl ester group would present a characteristic triplet for the methyl protons (CH₃) around δ 1.2 ppm and a quartet for the methylene (B1212753) protons (OCH₂) around δ 4.1 ppm. The protons of the methylene group adjacent to the chiral center (C2-H₂) are diastereotopic and would appear as a complex multiplet, likely two separate doublets of doublets, in the range of δ 2.7-3.1 ppm. The methine proton at the chiral center (C3-H) would resonate as a triplet around δ 4.7 ppm. The primary amine (NH₂) protons would appear as a broad singlet, and the aromatic protons of the 3-bromophenyl ring would exhibit complex splitting patterns in the δ 7.2-7.6 ppm region.

¹³C NMR: The carbon spectrum would complement the proton data. The ethyl group carbons would appear at approximately δ 14 ppm (CH₃) and δ 61-62 ppm (OCH₂). The C2 methylene carbon is expected around δ 38-40 ppm, while the chiral C3 methine carbon would be found near δ 51-53 ppm. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around δ 171-172 ppm. The carbons of the brominated aromatic ring would show signals in the δ 122-145 ppm range, with the carbon attached to the bromine atom (C-Br) identifiable by its characteristic chemical shift and coupling in some cases.

2D NMR: To confirm these assignments and establish connectivity, several 2D NMR experiments are indispensable mdpi.com:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the ethyl group's CH₃ and OCH₂ signals, and linking the C3-H methine proton to the adjacent C2-H₂ methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for conformational analysis and verifying stereochemical assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Ester CH₃~1.2 (triplet)~14
Ester OCH₂~4.1 (quartet)~61
C2-H₂ (Methylene)~2.7-3.1 (multiplet)~39
C3-H (Methine)~4.7 (triplet)~52
NH₂Broad singletN/A
Aromatic C-H~7.2-7.6 (multiplet)~125-135
Aromatic C-BrN/A~122
Aromatic C-ipsoN/A~144
C=O (Ester)N/A~171

For chiral molecules like this compound, determining enantiomeric purity and assigning absolute configuration are key challenges. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this purpose. Lanthanide-based CSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃) or tris(d,d-dicampholylmethanato)europium(III) (Eu(dcm)₃), are commonly employed. harvard.edu

The principle involves the formation of transient diastereomeric complexes between the enantiomers of the substrate and the chiral lanthanide complex. The substrate, acting as a Lewis base (primarily through the amine and ester carbonyl oxygen), coordinates to the Lewis acidic lanthanide ion. Because the CSR is itself chiral, it forms two different diastereomeric complexes with the (R)- and (S)-enantiomers of the β-amino ester.

These diastereomeric complexes have distinct NMR spectra. The paramagnetic nature of the europium(III) ion induces large shifts in the resonances of the substrate's protons, and the magnitude of these induced shifts (known as Lanthanide Induced Shifts, LIS) differs for each diastereomeric complex. Consequently, in the presence of a CSR, a racemic mixture will exhibit two sets of signals in the ¹H NMR spectrum, allowing for the direct quantification of enantiomeric excess. harvard.edu Furthermore, the anisotropic magnetic field of the lanthanide complex can lead to differential shifting of protons based on their spatial orientation relative to the metal center, which can be used to deduce the absolute stereochemistry by comparing the observed shifts to molecular models of the diastereomeric complexes. google.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state conformation and the absolute stereochemistry of a chiral molecule.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the methodology for its analysis is well-established. Growing a suitable single crystal from a solution of one pure enantiomer would allow for its analysis by X-ray diffraction. This technique would yield precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline state. Crucially, by using anomalous dispersion effects (often from the heavy bromine atom), the analysis can determine the absolute configuration (R or S) of the chiral center.

Beyond the individual molecular structure, crystallographic analysis illuminates the supramolecular assembly through various intermolecular interactions. In the case of this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary amine (N-H) group is a hydrogen bond donor, and the ester carbonyl oxygen (C=O) is an acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, linking molecules into chains or more complex networks. nih.govmdpi.com

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond" donor, interacting with Lewis basic sites like oxygen or nitrogen atoms on adjacent molecules (e.g., C-Br···O). rsc.org

Hirshfeld Surface Analysis: To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. nih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal to generate a unique surface. The surface is colored based on intermolecular contact distances: red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), blue indicates longer contacts, and white indicates contacts at the van der Waals distance. The analysis also generates 2D fingerprint plots, which quantify the relative contribution of different types of intermolecular contacts to the total Hirshfeld surface, providing a clear picture of the crystal packing forces. nih.govresearchgate.net For this molecule, H···H, C···H/H···C, and Br···H/H···Br contacts would be expected to be major contributors. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 272.14 g/mol ), the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). cymitquimica.comlibretexts.org

Electron ionization (EI-MS) would induce characteristic fragmentation. The major expected fragmentation pathways for β-amino esters include libretexts.orgnih.govmiamioh.edu:

Loss of the ethoxy radical (•OCH₂CH₃): This results in an acylium ion [M - 45]⁺.

Loss of the carbethoxy group (•COOCH₂CH₃): This cleavage gives a fragment at [M - 73]⁺.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of the carboxymethyl group.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M - 79/81]⁺.

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule, although this is more common in longer-chain esters.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
m/z ValuePredicted Fragment IdentityFragmentation Pathway
271/273[M]⁺Molecular Ion
226/228[M - OCH₂CH₃]⁺Loss of ethoxy radical
198/200[M - COOCH₂CH₃]⁺Loss of carbethoxy group
192[M - Br]⁺Loss of bromine radical
182/184[BrC₆H₄CHNH₂]⁺Cleavage of C2-C3 bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule. The spectra are based on the vibrations of molecular bonds, and specific bonds absorb infrared radiation or scatter Raman light at characteristic frequencies.

For this compound, the FT-IR spectrum would be expected to display several key absorption bands rsc.orgresearchgate.netchemicalbook.com:

N-H Stretching: The primary amine group would show two medium-intensity bands in the region of 3400-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent around 1735-1720 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine appears in the 1650-1580 cm⁻¹ range.

C-O Stretching: The ester C-O stretches would produce strong bands in the 1300-1100 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond typically appears in the fingerprint region, usually between 600-500 cm⁻¹.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic ring and the C-C backbone.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (amine)3400-3300Medium
Aromatic C-H Stretch3100-3000Variable
Aliphatic C-H Stretch3000-2850Medium
C=O Stretch (ester)1735-1720Strong
N-H Bend (amine)1650-1580Medium
C-O Stretch (ester)1300-1100Strong
C-Br Stretch600-500Medium-Strong

Computational and Theoretical Investigations of Ethyl 3 Amino 3 3 Bromophenyl Propanoate

Quantum Chemical Calculations (DFT, ab initio methods)

No specific Density Functional Theory (DFT) or ab initio studies on Ethyl 3-amino-3-(3-bromophenyl)propanoate have been identified in the searched literature. Such calculations are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules from first principles.

DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311G(d,p)), are employed to solve for the electron density of a system, from which various molecular properties can be derived. rsc.orgnih.govnih.govresearchgate.net Ab initio methods, while often more computationally intensive, provide highly accurate results based on quantum mechanics without empirical parameterization.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Specific electronic structure analyses, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps for this compound, are not available in published research.

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are critical in understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting how a molecule will interact with other molecules, such as in receptor binding or chemical reactions.

Reactivity Descriptors (Fukui functions, hardness, softness)

There are no published studies calculating the global or local reactivity descriptors for this compound. These descriptors are derived from electronic structure calculations and provide quantitative measures of chemical behavior.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. Hardness and softness describe the molecule's resistance to change in its electron distribution, providing further insight into its stability and reactivity. peerj.comresearchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from such an analysis, based on general knowledge of similar molecules.

DescriptorSymbolFormulaTypical Information Gained
HOMO EnergyEHOMO-Ionization Potential, Nucleophilicity
LUMO EnergyELUMO-Electron Affinity, Electrophilicity
Energy GapΔEELUMO - EHOMOChemical Stability, Reactivity
Electronegativityχ-(EHOMO+ELUMO)/2Tendency to Attract Electrons
Chemical Hardnessη(ELUMO-EHOMO)/2Resistance to Charge Transfer
Chemical SoftnessS1/ηPolarizability, Reactivity
Electrophilicity Indexωχ²/2ηPropensity to Accept Electrons

Conformational Analysis and Potential Energy Surface Mapping

A detailed conformational analysis and potential energy surface (PES) map for this compound is not present in the available literature. This type of study is crucial for understanding the molecule's three-dimensional structure and flexibility.

By systematically rotating the molecule's single bonds (e.g., the bonds in the propanoate chain and the bond connecting the phenyl ring to the chain), computational methods can identify the most stable conformers (energy minima on the PES) and the energy barriers to rotation (transition states). This information is vital for understanding how the molecule's shape influences its biological activity and chemical properties. For similar, flexible molecules, multiple low-energy conformers can coexist. nih.gov

Elucidation of Reaction Mechanisms via Transition State Calculations

No studies were found that elucidate reaction mechanisms involving this compound through transition state calculations. This computational technique is used to map the energy profile of a chemical reaction, from reactants to products.

By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy of the reaction. This provides a deep, mechanistic understanding of how the reaction proceeds, which is essential for optimizing reaction conditions or designing new synthetic pathways. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (mechanistic studies only)

There are no published molecular docking studies investigating the mechanistic interactions of this compound with specific biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for predicting binding affinity and understanding the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. Such mechanistic insights can guide the design of more potent and selective molecules. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Ethyl 3 Amino 3 3 Bromophenyl Propanoate

Integration into High-Throughput Synthesis Platforms

The demand for novel molecules with tailored properties in drug discovery and materials science has driven the development of high-throughput synthesis (HTS) platforms. These platforms enable the rapid generation and screening of large libraries of compounds, accelerating the discovery of new leads. The structure of Ethyl 3-amino-3-(3-bromophenyl)propanoate is highly amenable to HTS methodologies, allowing for the systematic exploration of its chemical space.

Researchers can leverage HTS to create vast libraries of derivatives by modifying the three key functional regions of the molecule: the amino group, the ester, and the bromophenyl ring. For instance, parallel acylation or sulfonylation of the amino group with a diverse set of acid chlorides or sulfonyl chlorides can yield a wide array of N-functionalized analogues. Similarly, transesterification or amidation of the ethyl ester can introduce variability in the molecule's steric and electronic properties.

The synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers used in gene delivery, has been significantly advanced by HTS techniques. nih.govnih.govresearchgate.net These methods allow for the rapid synthesis and screening of polymer libraries with varying monomer compositions to optimize properties like transfection efficiency and cytotoxicity. nih.govresearchgate.net A similar approach could be applied to generate derivatives of this compound, where it serves as a key monomer or building block. By combining it with various diacrylates or other monomers in a high-throughput fashion, novel materials and polymers with unique characteristics could be discovered.

Table 1: Hypothetical High-Throughput Synthesis Library for this compound Derivatives

Base ScaffoldModification SiteReagent Class (Examples)Potential Derivative Library Size
This compoundAmino Group (-NH₂)Acid Chlorides (Acetyl, Benzoyl)20+
Amino Group (-NH₂)Sulfonyl Chlorides (Mesityl, Tosyl)20+
Ester Group (-COOEt)Amines (Piperidine, Morpholine)20+
Bromophenyl Ring (-Br)Boronic Acids (via Suzuki Coupling)50+

This table illustrates how a focused library of over one hundred unique compounds could be rapidly synthesized from the starting material using parallel synthesis techniques, enabling efficient structure-activity relationship (SAR) studies.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to achieve transformations that are difficult or inefficient using traditional thermal methods. researchgate.net These techniques utilize light or electricity to generate highly reactive intermediates, such as radicals, under mild conditions, offering a sustainable and powerful approach to molecular synthesis. nih.govarizona.edu The 3-bromophenyl moiety of this compound makes it an ideal substrate for such transformations.

Visible-light photoredox catalysis, in particular, has emerged as a robust method for the activation of aryl halides. nih.govresearchgate.net By using a suitable photocatalyst (such as an iridium or ruthenium complex, or an organic dye), the C(sp²)-Br bond can be selectively reduced to generate an aryl radical. researchgate.netrsc.org This highly reactive intermediate can then participate in a wide range of bond-forming reactions, allowing for the late-stage functionalization of the molecule.

Potential transformations include:

C-C Bond Formation: Cross-coupling with various partners, including alkenes, alkynes, and other aromatic systems.

C-N Bond Formation: Direct amination reactions to introduce new nitrogen-containing functional groups.

C-P Bond Formation: Synthesis of phosphonates, which are valuable in medicinal chemistry. researchgate.net

Hydrodehalogenation: Replacement of the bromine atom with hydrogen, providing access to the parent phenyl derivative.

Photoelectrocatalysis, which combines light and electrical energy, can offer even greater control and chemoselectivity in these transformations. researchgate.net The ability to precisely tune the redox potential through an applied voltage can help to overcome the limitations of purely photocatalytic or electrochemical systems.

Table 2: Potential Catalytic Transformations of the Aryl Bromide Moiety

Catalytic MethodEnergy SourceKey IntermediatePotential TransformationResulting Functional Group
Photoredox CatalysisVisible LightAryl RadicalArylation of heterocyclesHeteroaryl-phenyl
Visible LightAryl RadicalGiese AdditionAlkyl-phenyl
ElectrocatalysisElectricityAryl Radical AnionCarboxylation (with CO₂)Phenyl-carboxylic acid
PhotoelectrocatalysisLight & ElectricityExcited Radical AnionPhosphonylationPhenyl-phosphonate

These advanced catalytic methods open up a vast chemical space for creating novel derivatives of this compound that would be challenging to access through conventional synthesis.

Rational Design of Targeted Derivatives for Advanced Chemical Biology Probes

Chemical biology relies on the use of small molecules, or "probes," to study and manipulate biological systems. nih.gov The rational design of these probes involves creating molecules with high specificity for a biological target (e.g., a protein or enzyme) and often includes a reporter group (e.g., a fluorophore or affinity tag) for detection. rsc.org The structure of this compound, as a non-proteinogenic β-amino acid derivative, provides a unique and valuable scaffold for the rational design of such probes.

The design process can be broken down by considering the different parts of the molecule:

Recognition Element: The 3-amino-3-phenylpropanoate core can be designed to mimic the binding motif of a natural ligand or to fit into a specific pocket of a target protein. Its stereochemistry and conformation are critical for specific interactions.

Reporter/Functional Group Attachment: The bromine atom on the phenyl ring serves as a versatile chemical handle. Using the photocatalytic methods described previously, it can be replaced with a variety of tags, including fluorophores for imaging, biotin (B1667282) for affinity purification, or cross-linking groups for target identification. researchgate.net

Modulation of Physicochemical Properties: The amino and ethyl ester groups can be modified to fine-tune the probe's properties, such as solubility, cell permeability, and metabolic stability. For example, converting the ester to an amide can alter hydrogen bonding capabilities and resistance to cellular esterases.

Computational methods, such as molecular docking and quantum mechanical calculations, play a crucial role in the rational design process. nih.govresearchgate.net These tools can predict how a designed derivative will bind to its target and what its photophysical properties might be, accelerating the development of effective probes. nih.govacs.org For instance, tryptophan-analogous fluorogenic unnatural amino acids have been developed for monitoring peptide-protein interactions, highlighting the potential for amino acid-based scaffolds in probe design. acs.org

Sustainable and Scalable Production Methods and Process Intensification

The fine chemical and pharmaceutical industries are under increasing pressure to develop manufacturing processes that are not only economically viable but also environmentally sustainable. researchgate.netqualitas1998.net This involves a shift away from traditional, large-scale batch manufacturing towards cleaner, more efficient, and safer methods. Process intensification, which aims to make chemical processes substantially smaller, cleaner, and more energy-efficient, is a key strategy in achieving this goal. cobaltcommunications.com

Future research into the production of this compound will likely focus on several key areas of process intensification and green chemistry:

Continuous-Flow Synthesis: Moving from batch reactors to continuous-flow systems offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and streamlined purification. pharmafeatures.com A continuous-flow procedure for synthesizing β-amino acid esters via a lipase-catalyzed Michael addition has been developed, demonstrating the feasibility of this approach for this class of compounds. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high specificity and efficiency under mild, environmentally benign conditions (e.g., aqueous solvents, ambient temperature). mdpi.com An enzymatic resolution or an asymmetric synthesis step could be employed to produce enantiomerically pure this compound, which is often a requirement for pharmaceutical applications.

Green Solvents and Reagents: Replacing hazardous organic solvents and toxic reagents with greener alternatives is a core principle of sustainable chemistry. oup.com Research could explore the use of renewable solvents or even solvent-free reaction conditions.

Waste Reduction: Process intensification aims to reduce the "E-factor" (the ratio of waste to product), a key metric of a process's environmental impact. pharmafeatures.com This is achieved by maximizing atom economy, minimizing purification steps, and recycling catalysts and solvents.

Table 3: Comparison of Hypothetical Production Methods

ParameterTraditional Batch ProcessIntensified Continuous Process
Reactor Type Large stirred-tank reactorMicroreactor or packed-bed flow reactor
Catalysis Stoichiometric metal reagentsHeterogeneous or enzymatic catalyst mdpi.comethz.ch
Solvent Chlorinated solvents (e.g., DCM)Greener solvents (e.g., Methanol (B129727), 2-MeTHF)
Temperature Potentially high or cryogenicNear-ambient temperature mdpi.com
Safety Higher risk with large volumesInherently safer due to small hold-up volume
Scalability Difficult, requires re-optimizationStraightforward scaling by numbering-up
E-Factor HighSignificantly lower pharmafeatures.com

By embracing these principles, the production of this compound and its derivatives can be made more efficient, scalable, and environmentally responsible, paving the way for its broader application in science and industry. pharmaceutical-technology.comsartorius.com

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-3-(3-bromophenyl)propanoate?

The synthesis typically involves multi-step organic reactions. A widely applicable method is the Rodionov reaction , where an aldehyde intermediate undergoes condensation with ethyl nitroacetate, followed by reduction of the nitro group to an amine. Esterification or salt formation (e.g., hydrochloride) is often employed to stabilize the product . For example, analogs like ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride are synthesized via reductive amination and subsequent esterification under acidic conditions . Key steps include:

  • Aldehyde preparation : Bromophenyl-substituted aldehydes are synthesized via cross-coupling or halogenation.
  • Condensation : Reaction with ethyl nitroacetate in the presence of ammonium acetate.
  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., Zn/HCl) to convert the nitro group to an amine.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and chromatographic methods :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the bromophenyl group, ethyl ester, and amine protons. Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the ethyl ester group shows a triplet at δ 1.2 ppm (CH3_3) and a quartet at δ 4.1 ppm (CH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]+^+ at m/z 312.0 (calculated for C11_{11}H13_{13}BrNO2_2) .
  • HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under different conditions?

  • Solubility : The free base is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Hydrochloride salt forms (e.g., ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride) enhance aqueous solubility (>10 mg/mL) .
  • Stability : The compound is stable at room temperature in inert atmospheres. Hydrolysis of the ester group occurs under strongly acidic/basic conditions (pH <2 or >12), requiring storage at pH 4–8 and 4°C .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence biological activity and chemical reactivity?

The bromine atom acts as both an electron-withdrawing group and a hydrogen-bond acceptor:

  • Reactivity : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the para position. Bromine also facilitates halogen bonding in enzyme-inhibitor interactions .
  • Biological Activity : In cytotoxicity studies, bromophenyl analogs show IC50_{50} values in the range of 10–20 µM against cancer cell lines (e.g., PC-3 prostate cancer), outperforming non-halogenated derivatives by 2–3 fold .
  • SAR Insights : Substitution with bulkier groups (e.g., trifluoromethyl) reduces activity, suggesting steric hindrance limits target binding .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies often arise from assay variability or impurity profiles :

  • Case Study : In antimicrobial studies, inhibition zones for E. coli ranged from 12–18 mm across labs. This was traced to differences in agar diffusion methods (e.g., disc vs. well loading) and bacterial inoculum density .
  • Mitigation Strategies :
  • Standardized protocols : Use CLSI guidelines for MIC determination.
  • Purity verification : Employ HPLC-MS to rule out contaminants (>99% purity required) .
  • Control compounds : Include structurally similar analogs (e.g., ethyl 3-amino-3-(4-nitrophenyl)propanoate) to validate target specificity .

Q. What strategies optimize the synthetic yield of this compound?

Yield optimization focuses on catalyst selection and reaction kinetics :

  • Catalysts : Pd/C (10% wt) for hydrogenation achieves 85–90% yield, superior to Fe/HCl (60–70%) .
  • Solvent Effects : Ethanol/water mixtures (7:3 v/v) improve solubility during condensation, reducing side-product formation .
  • Temperature Control : Maintaining ≤50°C during esterification prevents racemization of the chiral amine center .

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

SAR studies systematically modify the phenyl ring and ester group :

  • Phenyl Modifications :
SubstituentPositionIC50_{50} (µM, PC-3)LogP
Br312.82.1
Cl318.21.9
NO2_2415.51.7
Data suggest electron-withdrawing groups at meta positions enhance cytotoxicity .
  • Ester Group : Methyl esters exhibit shorter plasma half-lives (<1 h) vs. ethyl esters (>2 h) due to esterase susceptibility .

Q. What in vitro and in vivo models are used to evaluate its pharmacokinetic properties?

  • In Vitro :
  • Microsomal Stability : Incubation with liver microsomes (human/rat) to assess metabolic clearance. Ethyl esters show 30–40% remaining after 1 h vs. <10% for methyl esters .
  • Plasma Protein Binding : Equilibrium dialysis reveals 85–90% binding, correlating with prolonged in vivo activity .
    • In Vivo :
  • Ehrlich’s Ascites Carcinoma Model : Intraperitoneal administration (50 mg/kg/day) reduces tumor volume by 60% in mice .
  • Toxicity : LD50_{50} >500 mg/kg in acute oral toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.